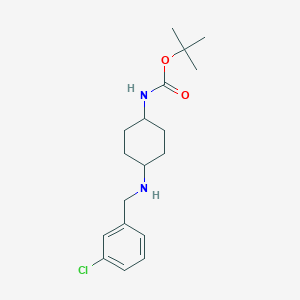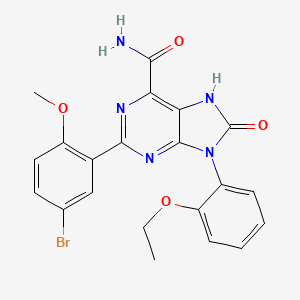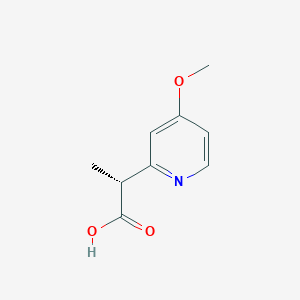![molecular formula C6H5ClN4 B2374124 4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-2-amine CAS No. 1359657-06-9](/img/structure/B2374124.png)
4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic compound with the molecular formula C6H5ClN4 and a molecular weight of 168.58 g/mol . This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors and antiviral drugs.
Biological Research: The compound is used to study the inhibition of specific enzymes and pathways involved in diseases such as cancer and viral infections.
Industrial Applications: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary targets of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, division, and signal transduction . In particular, this compound has shown intriguing activities as tankyrase inhibitors .
Mode of Action
4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine interacts with its kinase targets by inhibiting their activity .
Biochemical Pathways
The inhibition of kinases by 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine affects various biochemical pathways. These pathways are involved in processes such as cell proliferation and differentiation
Pharmacokinetics
It has been observed that compounds with similar structures have shown enhanced metabolism and pharmacokinetic properties . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine’s action are primarily related to its inhibitory effect on kinases. This inhibition can disrupt normal cellular processes, potentially leading to effects such as reduced cell proliferation . .
Analyse Biochimique
Biochemical Properties
It is known that pyrrolo[2,1-f][1,2,4]triazine, the core structure of this compound, is an integral part of several kinase inhibitors and nucleoside drugs . This suggests that 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine may interact with various enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
Given its structural similarity to known kinase inhibitors, it is plausible that this compound could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to known kinase inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Méthodes De Préparation
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine typically involves multi-step processes starting from pyrrole derivatives. One common synthetic route includes the formation of a triazinium dicyanomethylide intermediate, followed by cyclization and chlorination steps . Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using advanced techniques such as transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines .
Analyse Des Réactions Chimiques
4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine is unique due to its specific substitution pattern and biological activity. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which serves as a scaffold for various biologically active molecules.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug that also features the pyrrolo[2,1-f][1,2,4]triazine structure.
These compounds share structural similarities but differ in their specific substitutions and biological targets, highlighting the versatility and importance of the pyrrolo[2,1-f][1,2,4]triazine scaffold in drug discovery .
Propriétés
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMOLTMUHBZTSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2374043.png)

![2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2374049.png)

![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B2374051.png)
![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)
![3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374057.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2374059.png)

![N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2374061.png)
![N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2374063.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2374064.png)
